molecular formula C7H4N2O4 B12962619 5-Nitrobenzo[d]isoxazol-7-ol

5-Nitrobenzo[d]isoxazol-7-ol

Cat. No.: B12962619
M. Wt: 180.12 g/mol
InChI Key: DHVGZTABXRYBQG-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d]isoxazol-7-ol is a nitro-substituted derivative of the benzisoxazole core, a heterocyclic aromatic compound featuring a fused benzene and isoxazole ring. Its molecular formula is C₇H₄N₂O₃, with a nitro (-NO₂) group at position 5 and a hydroxyl (-OH) group at position 5.

Benzisoxazole derivatives are widely studied for their bioactivity, including anti-inflammatory, neuroleptic, and antimicrobial properties . The nitro and hydroxyl substituents in 5-Nitrobenzo[d]isoxazol-7-ol enhance its polarity and hydrogen-bonding capacity, influencing solubility and target interactions. This compound serves as a precursor in synthesizing antipsychotics (e.g., risperidone analogs) and antimicrobial agents, though its standalone pharmacological profile remains under investigation .

Properties

Molecular Formula

C7H4N2O4

Molecular Weight

180.12 g/mol

IUPAC Name

5-nitro-1,2-benzoxazol-7-ol

InChI

InChI=1S/C7H4N2O4/c10-6-2-5(9(11)12)1-4-3-8-13-7(4)6/h1-3,10H

InChI Key

DHVGZTABXRYBQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=NO2)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzo[d]isoxazol-7-ol typically involves the cyclization of appropriate precursors. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3 under moderate reaction conditions .

Industrial Production Methods

Industrial production methods for 5-Nitrobenzo[d]isoxazol-7-ol are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzo[d]isoxazol-7-ol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is typically the corresponding nitroso or hydroxylamine derivative.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted isoxazoles.

Scientific Research Applications

5-Nitrobenzo[d]isoxazol-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitrobenzo[d]isoxazol-7-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The bioactivity of benzisoxazole derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 5-Nitrobenzo[d]isoxazol-7-ol with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Substituents Molecular Weight (g/mol) logP<sup>*</sup> Aqueous Solubility (mg/mL) Key Interactions
5-Nitrobenzo[d]isoxazol-7-ol -NO₂ (C5), -OH (C7) 180.12 1.2 3.8 H-bond donor/acceptor, π-π stacking
Benzo[d]isoxazol-3-ol -OH (C3) 135.12 0.8 12.4 H-bond donor
5-Chlorobenzo[d]isoxazole -Cl (C5) 153.57 2.5 0.9 Halogen bonding
5-Aminobenzo[d]isoxazol-7-ol -NH₂ (C5), -OH (C7) 163.14 -0.3 25.6 H-bond donor/acceptor

<sup>*</sup>logP: Partition coefficient (octanol/water).

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The nitro group in 5-Nitrobenzo[d]isoxazol-7-ol reduces electron density at the isoxazole ring, enhancing electrophilic reactivity compared to the electron-donating -NH₂ group in 5-Aminobenzo[d]isoxazol-7-ol .
  • Solubility: The hydroxyl group at C7 improves aqueous solubility relative to non-polar analogs like 5-Chlorobenzo[d]isoxazole.
  • Bioactivity: Nitro-substituted derivatives exhibit stronger antibacterial activity due to nitroreductase-mediated activation, whereas amino-substituted analogs show higher CNS activity .

Pharmacological Activity

Table 2: Comparative Bioactivity
Compound IC₅₀ (Anti-inflammatory, μM) MIC (Antibacterial, μg/mL) Neuroleptic Activity (D₂ Receptor Binding, Ki nM)
5-Nitrobenzo[d]isoxazol-7-ol 18.9 ± 1.2 12.5 (E. coli) >10,000 (Weak)
Benzo[d]isoxazol-3-ol 45.3 ± 3.1 >100 320 ± 25
5-Chlorobenzo[d]isoxazole 62.7 ± 4.5 8.9 (S. aureus) N/A
5-Aminobenzo[d]isoxazol-7-ol 28.4 ± 2.0 >100 85 ± 10

Key Findings :

  • Anti-inflammatory activity: 5-Nitrobenzo[d]isoxazol-7-ol outperforms its chloro- and amino-substituted analogs, likely due to nitro group-mediated COX-2 inhibition .
  • Antibacterial specificity : The nitro derivative shows gram-negative selectivity (E. coli MIC = 12.5 μg/mL), whereas 5-Chlorobenzo[d]isoxazole targets gram-positive strains.

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